1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 4-tert-butylaniline with 3-methylaniline in the presence of a suitable isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound. Commonly used isocyanates include phenyl isocyanate or methyl isocyanate, and the reaction is often conducted in an inert solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to provide a more sustainable and scalable approach for the synthesis of such compounds . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)-3-phenylurea: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-3-(3-methylphenyl)urea: Similar structure but lacks the tert-butyl group on the phenyl ring.
1-(4-Tert-butylphenyl)-3-(4-methylphenyl)urea: Similar structure but has the methyl group on the para position of the phenyl ring.
Uniqueness
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea is unique due to the presence of both the tert-butyl and methyl groups on different phenyl rings. This structural feature can influence its chemical reactivity, physical properties, and biological activities, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-5-7-16(12-13)20-17(21)19-15-10-8-14(9-11-15)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWWFJMEPWRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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